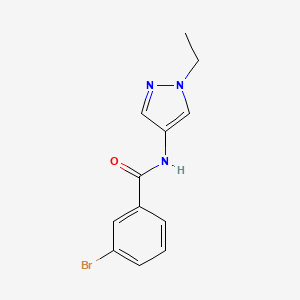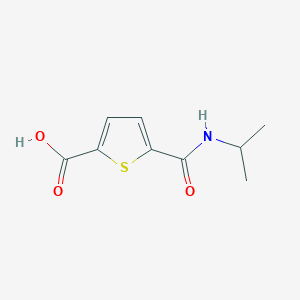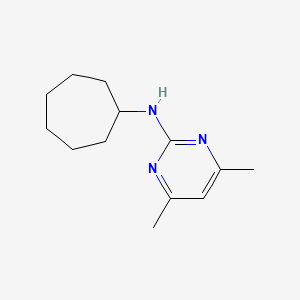![molecular formula C14H17ClN2O3 B7542024 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of piperazine and is commonly referred to as CBPP. It has been found to exhibit a range of biochemical and physiological effects and has been studied extensively in the laboratory setting.
作用機序
CBPP has been found to act as a modulator of neurotransmitter release and receptor activity. It has been shown to bind to the serotonin receptor 5-HT1A and the dopamine receptor D2, among others. CBPP has also been found to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
CBPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased mood and decreased anxiety. CBPP has also been found to inhibit the growth of cancer cells and to have anti-inflammatory properties.
実験室実験の利点と制限
CBPP has several advantages for use in laboratory experiments. It is readily available in large quantities and has a well-established synthesis method. CBPP has also been found to have a range of applications in scientific research, making it a versatile tool for researchers. However, CBPP also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, CBPP has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for research involving CBPP. One potential area of study is the use of CBPP as a tool for studying the role of neurotransmitters in the brain. CBPP has been found to modulate neurotransmitter release and receptor activity, making it a potentially valuable tool for studying the effects of neurotransmitters on behavior and cognition. Another area of study is the potential use of CBPP as a drug target for the treatment of cancer and other diseases. CBPP has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties, making it a promising candidate for further research in this area. Overall, CBPP has significant potential for use in scientific research, and further studies in this area are warranted.
合成法
The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with 3-chloropropanoic acid to yield CBPP. This method has been well established in the literature and has been used to produce CBPP in large quantities for research purposes.
科学的研究の応用
CBPP has been found to have a range of applications in scientific research. It has been studied for its potential use as a drug target in the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. CBPP has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate neurotransmitter release and receptor activity.
特性
IUPAC Name |
3-[4-(4-chlorobenzoyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-3-1-11(2-4-12)14(20)17-9-7-16(8-10-17)6-5-13(18)19/h1-4H,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFXZBRXPVYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)
![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)

![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)


![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)